![molecular formula C18H26N4O3S B5638444 (4aR*,8aR*)-4a-hydroxy-N,N-dimethyl-7-{[2-(methylthio)pyridin-3-yl]carbonyl}octahydro-2,7-naphthyridine-2(1H)-carboxamide](/img/structure/B5638444.png)
(4aR*,8aR*)-4a-hydroxy-N,N-dimethyl-7-{[2-(methylthio)pyridin-3-yl]carbonyl}octahydro-2,7-naphthyridine-2(1H)-carboxamide
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Overview
Description
Synthesis Analysis
The synthesis of naphthyridine derivatives, such as the compound , involves complex reactions that yield a variety of structurally related compounds. A method for synthesizing 4-hydroxy-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide derivatives has been developed, which involves treating ethyl 2-chloropyridine-3-carboxylate with lithium enolate of N,N-dimethylacetamide, followed by reaction with aryl isocyanates in the presence of sodium hydride (Kobayashi, Iitsuka, Fukamachi, & Konishi, 2009).
Molecular Structure Analysis
The molecular structure of related naphthyridine derivatives has been elucidated through X-ray crystallography and spectroscopic methods. For instance, a study detailed the structural analysis of thioamide derivatives, revealing a structure with two crystallographically independent conformers per asymmetric unit (Schwehm, Lewis, Blake, Kellam, & Stocks, 2014).
Chemical Reactions and Properties
Naphthyridine derivatives undergo a variety of chemical reactions that lead to the formation of complex structures with potential biological activity. For example, the reaction of 1H-pyrano[3,4-c]pyran-7-ium perchlorates with ammonium acetate yields 2,7-naphthyridines, showcasing the reactivity of these compounds towards forming densely substituted heterocycles (Suzdalev, Krachkovskaya, Borodkin, Galenko-Yaroshevsky, Tikhonov, & Kurbatov, 2019).
properties
IUPAC Name |
(4aR,8aR)-4a-hydroxy-N,N-dimethyl-7-(2-methylsulfanylpyridine-3-carbonyl)-3,4,5,6,8,8a-hexahydro-1H-2,7-naphthyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N4O3S/c1-20(2)17(24)22-10-7-18(25)6-9-21(11-13(18)12-22)16(23)14-5-4-8-19-15(14)26-3/h4-5,8,13,25H,6-7,9-12H2,1-3H3/t13-,18-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWNWDPZKDAPBDI-FZKQIMNGSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)N1CCC2(CCN(CC2C1)C(=O)C3=C(N=CC=C3)SC)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C(=O)N1CC[C@@]2(CCN(C[C@@H]2C1)C(=O)C3=C(N=CC=C3)SC)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4aR,8aR)-4a-hydroxy-N,N-dimethyl-7-(2-methylsulfanylpyridine-3-carbonyl)-3,4,5,6,8,8a-hexahydro-1H-2,7-naphthyridine-2-carboxamide |
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